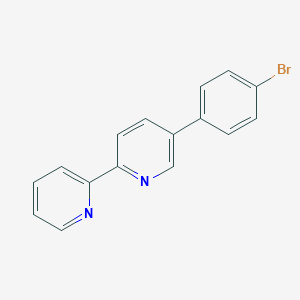
5-(4-Bromophenyl)-2,2'-bipyridine
描述
5-(4-Bromophenyl)-2,2’-bipyridine: is an organic compound that belongs to the class of bipyridines It is characterized by the presence of a bromophenyl group attached to the 5th position of the bipyridine structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)-2,2’-bipyridine typically involves the following steps:
Suzuki-Miyaura Coupling Reaction: This is a common method used to synthesize bipyridine derivatives. The reaction involves the coupling of 4-bromophenylboronic acid with 2,2’-bipyridine in the presence of a palladium catalyst and a base such as potassium carbonate.
Stille Coupling Reaction: Another method involves the coupling of 4-bromophenylstannane with 2,2’-bipyridine using a palladium catalyst.
Industrial Production Methods: While specific industrial production methods for 5-(4-Bromophenyl)-2,2’-bipyridine are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, are likely employed.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in 5-(4-Bromophenyl)-2,2’-bipyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The bipyridine moiety can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions and reagents used.
Coordination Reactions: The nitrogen atoms in the bipyridine structure can coordinate with metal ions to form metal complexes.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura and Stille reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate reactants and facilitate reactions.
Major Products:
Substituted Bipyridines: Products formed by substitution reactions.
Metal Complexes: Formed by coordination reactions with metal ions.
科学研究应用
Chemistry:
Material Science: The compound is used in the development of materials with specific electronic and optical properties.
Biology and Medicine:
Biological Probes: Metal complexes of 5-(4-Bromophenyl)-2,2’-bipyridine are used as probes in biological studies to investigate metal ion interactions in biological systems.
Industry:
作用机制
The mechanism of action of 5-(4-Bromophenyl)-2,2’-bipyridine primarily involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The bipyridine moiety can also participate in redox reactions, which can further modulate the reactivity of the metal complexes formed .
相似化合物的比较
2,2’-Bipyridine: Lacks the bromophenyl group, making it less versatile in substitution reactions.
4,4’-Dimethyl-2,2’-bipyridine: Contains methyl groups instead of a bromophenyl group, affecting its electronic properties and reactivity.
5-(4-Methylphenyl)-2,2’-bipyridine: Similar structure but with a methyl group instead of a bromine atom, leading to different reactivity and applications.
Uniqueness: 5-(4-Bromophenyl)-2,2’-bipyridine is unique due to the presence of the bromophenyl group, which enhances its reactivity in substitution reactions and allows for the formation of a wide range of derivatives. This makes it a valuable compound in synthetic chemistry and material science .
属性
IUPAC Name |
5-(4-bromophenyl)-2-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2/c17-14-7-4-12(5-8-14)13-6-9-16(19-11-13)15-3-1-2-10-18-15/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXPGCZMCNFBFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479657 | |
| Record name | 5-(4-BROMOPHENYL)-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173960-45-7 | |
| Record name | 5-(4-Bromophenyl)-2,2′-bipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173960-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-BROMOPHENYL)-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol](/img/structure/B69991.png)
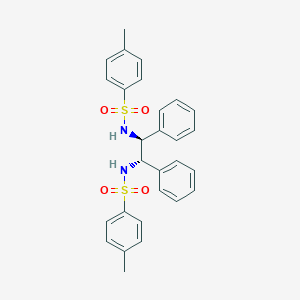
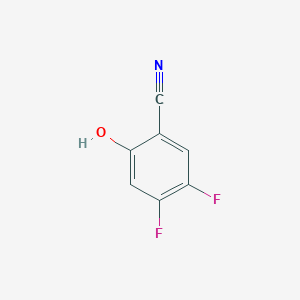
![5-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene](/img/structure/B70004.png)
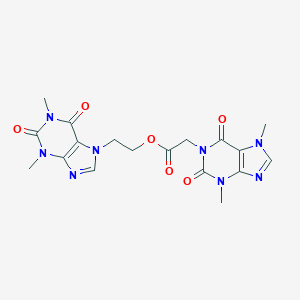
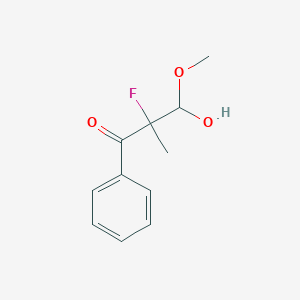
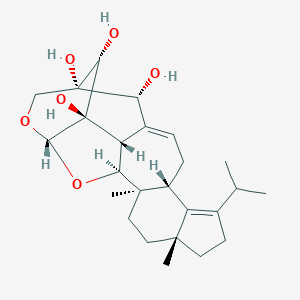
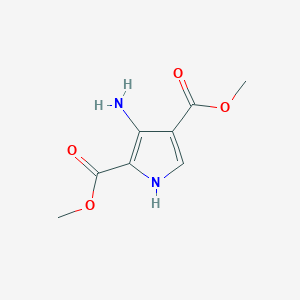
![2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde](/img/structure/B70013.png)
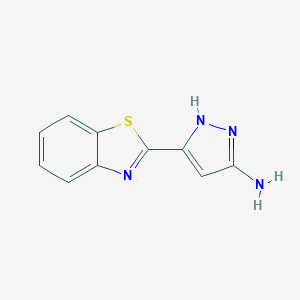
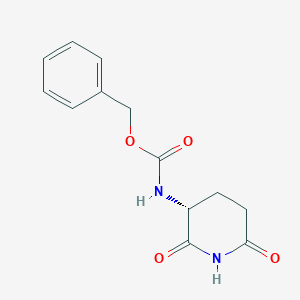
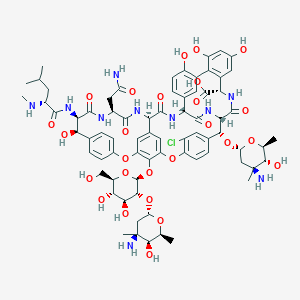

![2-(6-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid](/img/structure/B70024.png)
